3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid
Description
3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings.
Properties
Molecular Formula |
C7H6N2O2S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C7H6N2O2S/c1-4-3-12-7-8-5(6(10)11)2-9(4)7/h2-3H,1H3,(H,10,11) |
InChI Key |
VLVVCQMANMWJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid typically involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid. This reaction is carried out in a multistage system with continuous flow, without the isolation of intermediate compounds. The reaction is combined with a dehydrating system consisting of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .
Industrial Production Methods
Modern industrial methods for the synthesis of this compound involve the use of a three-reactor multistage system. This system allows for the efficient production of this compound without the need for intermediate isolation, thereby streamlining the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b][1,3]thiazole derivatives .
Scientific Research Applications
3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid include:
- 6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the carboxylic acid group at the 6-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
